6-Cyclobutyl-2-cyclopropylpyrimidin-4-amine
Overview
Description
6-Cyclobutyl-2-cyclopropylpyrimidin-4-amine is a synthetic compound with the molecular formula C11H15N3 . It has a molecular weight of 189.26 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H17N3/c1-7(2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3, (H2,12,13,14) .Scientific Research Applications
Organic Synthesis Applications
- Synthesis of α-Aminophosphonates : A study described the synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, showcasing an efficient one-pot synthesis method involving a three-component condensation reaction (P. S. Reddy et al., 2014).
- Intramolecular Amination : Another research focused on the intramolecular amination of nonclassical cyclopropylmethyl cations to form 1-amino-1-hydroxymethylcyclobutane derivatives, demonstrating the versatility of cyclopropyl groups in organic synthesis (M. Skvorcova et al., 2017).
Medicinal Chemistry Applications
- Synthesis of Aminopyrimidine Series : The synthesis and pharmacological evaluation of an aminopyrimidine series as 5-HT1A partial agonists were reported, highlighting the potential therapeutic applications of pyrimidine derivatives (A. Dounay et al., 2009).
Material Science Applications
- Catalysis : The use of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions of aryl halides was explored, showing the ligand's efficacy in promoting secondary or tertiary amine formation (A. Gajare et al., 2004).
Properties
IUPAC Name |
6-cyclobutyl-2-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c12-10-6-9(7-2-1-3-7)13-11(14-10)8-4-5-8/h6-8H,1-5H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFXQBCNDNOBLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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